molecular formula C17H26N2O3 B14767269 tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate

tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate

Cat. No.: B14767269
M. Wt: 306.4 g/mol
InChI Key: CKVSELNTDJGXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a phenoxy group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation: The piperidine ring is acylated with tert-butyl chloroformate to introduce the tert-butyl group.

    Substitution: The phenoxy group is introduced through a nucleophilic substitution reaction using 2-amino-6-methylphenol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases.

Scientific Research Applications

tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(2-amino-6-methylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-12-6-5-7-14(18)15(12)21-13-8-10-19(11-9-13)16(20)22-17(2,3)4/h5-7,13H,8-11,18H2,1-4H3

InChI Key

CKVSELNTDJGXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.